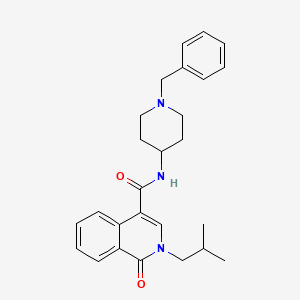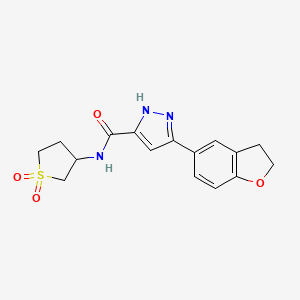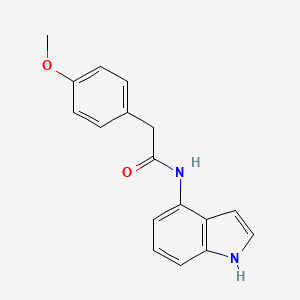![molecular formula C23H25N3O2 B11141796 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B11141796.png)
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound with the molecular formula C23H26N3O2 This compound is known for its unique structural features, which include an isoquinolinone core, an isopropyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the isoquinolinone derivative reacts with 1-(4-phenylpiperazin-1-yl)carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoquinolinone derivatives.
Substitution: Halogenated phenylpiperazine derivatives.
Scientific Research Applications
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropyl-4-[(4-methylpiperazino)carbonyl]-1(2H)-isoquinolinone
- 2-isopropyl-4-[(4-ethylpiperazino)carbonyl]-1(2H)-isoquinolinone
- 2-isopropyl-4-[(4-benzylpiperazino)carbonyl]-1(2H)-isoquinolinone
Uniqueness
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent. The structural variations in similar compounds can lead to differences in biological activity and specificity.
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylisoquinolin-1-one |
InChI |
InChI=1S/C23H25N3O2/c1-17(2)26-16-21(19-10-6-7-11-20(19)23(26)28)22(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3 |
InChI Key |
XFZJOBPULBAZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-N-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-imine](/img/structure/B11141718.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11141720.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11141728.png)


![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11141744.png)
![N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11141746.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11141754.png)
![3-methyl-4-oxo-2-phenyl-N-[2-(4-pyridyl)ethyl]-4H-chromene-8-carboxamide](/img/structure/B11141760.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide](/img/structure/B11141765.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11141769.png)


methanone](/img/structure/B11141794.png)
